

# Spectral Data Analysis of 5-Phenylthiophene-2-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 5-Phenylthiophene-2-carbaldehyde

Cat. No.: B091291

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Introduction: **5-Phenylthiophene-2-carbaldehyde** is a heterocyclic aromatic aldehyde with potential applications in medicinal chemistry and materials science. Accurate spectral characterization is crucial for its identification, quality control, and further development. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-phenylthiophene-2-carbaldehyde**, based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such data are also presented.

## Predicted Spectral Data

While specific experimental spectra for **5-phenylthiophene-2-carbaldehyde** are not readily available in public databases, the following tables outline the expected spectral features based on data from analogous compounds such as thiophene-2-carbaldehyde and other 2,5-disubstituted thiophene derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The expected <sup>1</sup>H NMR spectrum would show signals in the aromatic region, corresponding to the protons on the thiophene and phenyl rings, as well as a characteristic downfield signal for the aldehyde proton.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **5-Phenylthiophene-2-carbaldehyde**

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Assignment
~9.9 - 10.0	Singlet	Aldehyde proton (-CHO)
~7.8 - 7.9	Doublet	Thiophene proton (H3)
~7.4 - 7.7	Multiplet	Phenyl protons
~7.3 - 7.4	Doublet	Thiophene proton (H4)

Predicted data is based on spectral information for thiophene-2-carbaldehyde and other aromatic aldehydes.[\[1\]](#)

$^{13}\text{C}$  NMR (Carbon-13 NMR): The  $^{13}\text{C}$  NMR spectrum is expected to show a signal for the carbonyl carbon of the aldehyde group in the downfield region, along with signals for the aromatic carbons of the thiophene and phenyl rings.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **5-Phenylthiophene-2-carbaldehyde**

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~182 - 184	Aldehyde carbonyl carbon (C=O)
~145 - 155	Thiophene carbon (C5)
~140 - 145	Thiophene carbon (C2)
~125 - 140	Phenyl and Thiophene carbons

Predicted data is based on spectral information for thiophene-2-carbaldehyde and substituted thiophene derivatives.[\[1\]](#)[\[2\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **5-phenylthiophene-2-carbaldehyde** is expected to exhibit characteristic absorption bands for the aldehyde functional group and the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands for **5-Phenylthiophene-2-carbaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi resonance)
~1680 - 1660	Strong	Aldehyde C=O stretch
~1600 - 1450	Medium to Strong	Aromatic C=C ring stretch
~820 - 780	Strong	C-H out-of-plane bend (2,5-disubstituted thiophene)

Predicted data is based on characteristic IR frequencies for aromatic aldehydes and thiophene derivatives.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Mass Spectrometry (MS)

The mass spectrum of **5-phenylthiophene-2-carbaldehyde**, with a molecular weight of 188.25 g/mol, is expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of the aldehyde group or fragments from the aromatic rings.

Table 4: Predicted Mass Spectrometry Data for **5-Phenylthiophene-2-carbaldehyde**

m/z	Interpretation
188	Molecular ion [M] <sup>+</sup>
187	[M-H] <sup>+</sup>
159	[M-CHO] <sup>+</sup>
115	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of SCO)
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

Predicted fragmentation is based on common fragmentation patterns of aromatic aldehydes.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

- Weigh approximately 5-10 mg of the solid **5-phenylthiophene-2-carbaldehyde** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

#### Instrumentation and Data Acquisition:

- Instrument: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR:
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16-32 scans.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-12 ppm.
- <sup>13</sup>C NMR:
  - Pulse Program: Proton-decoupled single-pulse sequence.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.

- Spectral Width: 0-200 ppm.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.
- Place a small amount of the solid **5-phenylthiophene-2-carbaldehyde** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[9\]](#)[\[10\]](#)

#### Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[11\]](#)
- Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[\[9\]](#)

#### Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .

- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded prior to sample analysis.

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds.
- The sample is vaporized in the ion source.
- The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

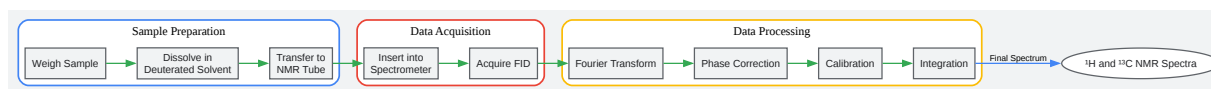
Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).
- Mass Range: A typical scan range would be  $m/z$  40-400 to ensure detection of the molecular ion and relevant fragments.
- Ionization Mode: Positive ion mode.

Data Processing: The instrument's software will generate a mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio ( $m/z$ ).

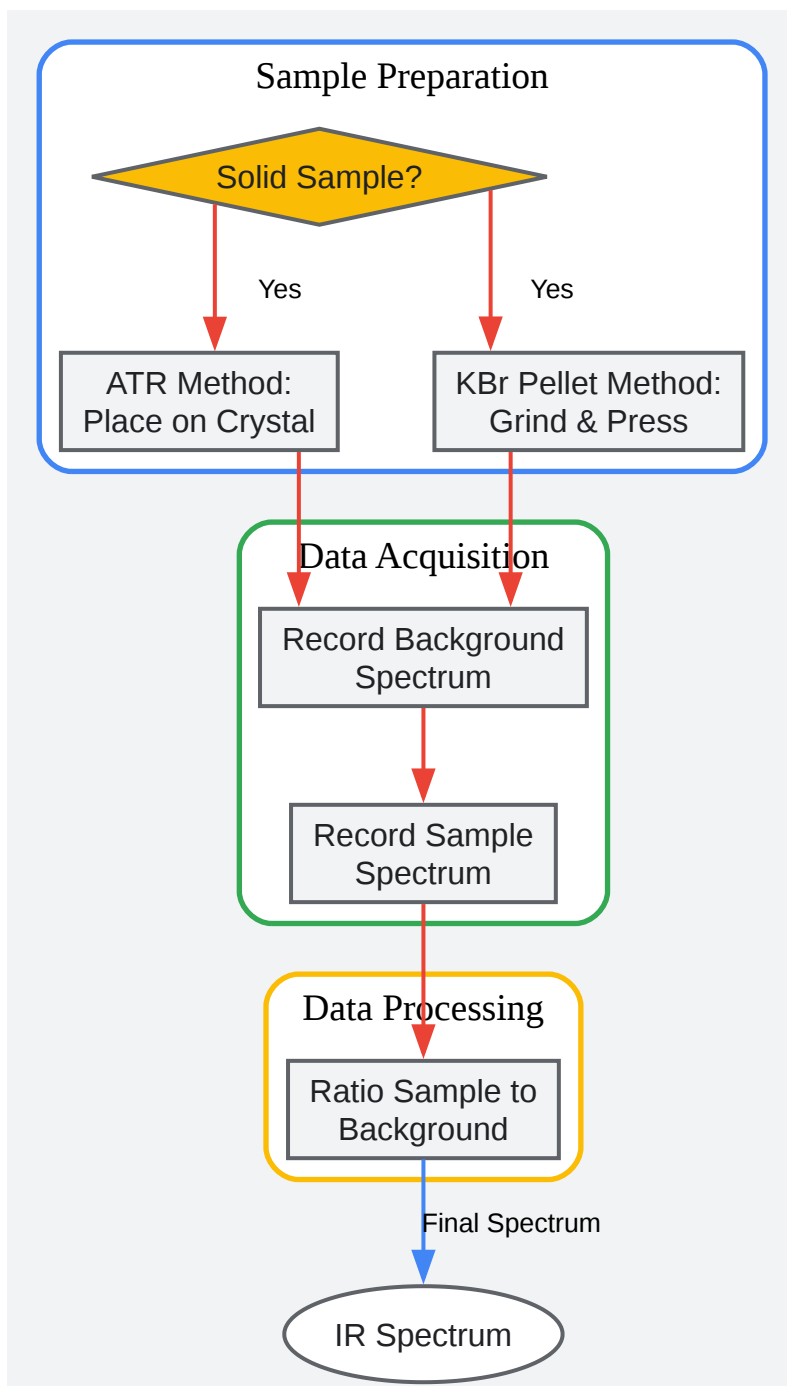
## Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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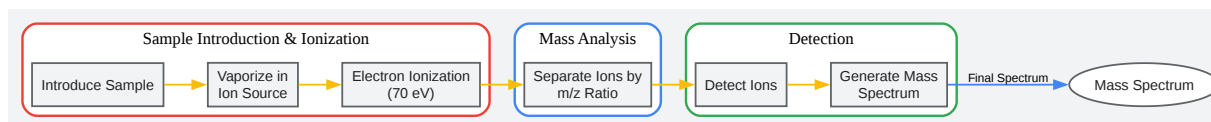
Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for FT-IR Spectroscopy.





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Caption: Workflow for Mass Spectrometry.

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